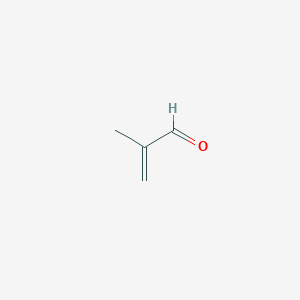
Methacrolein
Cat. No. B123484
Key on ui cas rn:
78-85-3
M. Wt: 70.09 g/mol
InChI Key: STNJBCKSHOAVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04638085
Procedure details


U.S. Pat. No. 3,639,449 describes a very similar process for the preparation of carboxylic acid esters from aldehydes and/or alcohols by reaction with oxygen over a noble metal catalyst (for example palladium) at from 0° to 300° C. Here again, the limited usefulness of a pure palladium catalyst for the preparation of methyl methacrylate is revealed: Example 16, the only example which illustrates the preparation of methyl methacrylate from methanol and methacrolein over a catalyst consisting of 2% of Pd on active carbon, gives a methacrolein conversion of 17.3% with a selectivity of 56.1% as regards methyl methacrylate formation and 40.6% as regards propylene formation.



[Compound]
Name
carboxylic acid esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three






Name

Identifiers


|
REACTION_CXSMILES
|
O=O.[C:3]([O:8][CH3:9])(=[O:7])[C:4]([CH3:6])=[CH2:5].O=[CH:11][C:12](=C)[CH3:13]>[Pd].CO>[O:7]=[CH:3][C:4](=[CH2:5])[CH3:6].[C:3]([O:8][CH3:9])(=[O:7])[C:4]([CH3:6])=[CH2:5].[CH2:11]=[CH:12][CH3:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Three
[Compound]
|
Name
|
carboxylic acid esters
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
aldehydes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
alcohols
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=CC(C)=C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=CC(C)=C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
